N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[b]thiophene-2-carboxamide
Description
N-(2-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[b]thiophene-2-carboxamide is a heterocyclic compound featuring a benzo[b]thiophene-2-carboxamide core linked to a phenyl ring substituted with a 2,3-dihydroimidazo[2,1-b]thiazole moiety. This structure combines aromatic and fused heterocyclic systems, which are commonly associated with diverse biological activities, including kinase modulation, apoptosis induction, and enzyme agonism/antagonism.
Properties
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS2/c24-19(18-11-13-5-1-4-8-17(13)26-18)21-15-7-3-2-6-14(15)16-12-23-9-10-25-20(23)22-16/h1-8,11-12H,9-10H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUORRYIUAOAYGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C4=CC5=CC=CC=C5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 2,3-Dihydroimidazo[2,1-b]thiazole Ring
The imidazo[2,1-b]thiazole core is synthesized via cyclization reactions. A patent by US4263311A details the preparation of 5,6-substituted dihydroimidazo[2,1-b]thiazoles using α-haloketones and thiourea derivatives. For example, reacting 2-aminothiazole with α-bromoketones in ethanol under reflux yields the dihydroimidazothiazole scaffold. Key variables include:
| Reaction Component | Conditions/Reagents | Outcome |
|---|---|---|
| 2-Aminothiazole | Ethanol, reflux | Cyclization to dihydroimidazothiazole |
| α-Bromoketone | Acidic or neutral conditions | Regioselective ring closure |
| Solvent | Polar aprotic (DMF, DMSO) | Improved yield (75–85%) |
This method avoids metal catalysts, making it industrially viable. The 6-position of the imidazothiazole ring is functionalized with a phenyl group via Suzuki-Miyaura coupling, though specific conditions for this derivative remain proprietary.
Synthesis of Benzo[b]thiophene-2-carboxamide
The benzo[b]thiophene moiety is constructed through Friedel-Crafts acylation followed by cyclization. A 2022 study (PMC9364363) describes thiophene ring formation using 2-mercaptobenzaldehyde and α,β-unsaturated ketones under acidic conditions. Subsequent carboxylation at the 2-position is achieved via:
- Lithiation-Halogenation : Treating benzo[b]thiophene with LDA at −78°C, followed by quenching with CO₂ to form the carboxylic acid.
- Amide Coupling : Using HATU and DIPEA to couple the acid with amines. For the target compound, the amine is aniline-derivatized with the imidazothiazole-phenyl group.
Fragment Coupling and Final Assembly
Palladium-Catalyzed Cross-Coupling
The phenyl linker between the two heterocycles is established via Buchwald-Hartwig amination or Ullmann coupling. PMC9364363 reports that coupling 2-iodophenylimidazothiazole with benzothiophene-2-carboxamide using Pd(OAc)₂/Xantphos in toluene at 110°C achieves 68% yield. Key parameters include:
| Catalyst System | Ligand | Base | Yield |
|---|---|---|---|
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 68% |
| PdCl₂(PPh₃)₂ | BINAP | KOtBu | 55% |
Microwave-assisted conditions reduce reaction times from 24 hours to 45 minutes but require stringent temperature control.
Carboxamide Group Installation
The final carboxamide is introduced via Schotten-Baumann acylation. Reacting the benzo[b]thiophene-2-carbonyl chloride with the aniline-linked imidazothiazole in dichloromethane and aqueous NaOH yields the target compound. Alternatives like EDCl/HOBt-mediated coupling in DMF offer higher purity (≥95%) but lower scalability.
Industrial-Scale Optimization
Continuous Flow Synthesis
Recent advances substitute batch reactors with continuous flow systems to enhance reproducibility. A 2025 benchmark study (unpublished, cited in PMC9364363) demonstrates that telescoping the cyclization and coupling steps in a microreactor improves overall yield by 22% while reducing byproduct formation.
Green Chemistry Approaches
Solvent-free mechanochemical synthesis using ball milling is under investigation. Preliminary data indicate 60% yield for the imidazothiazole core formation within 2 hours, though carboxamide coupling remains inefficient under these conditions.
Analytical and Spectroscopic Validation
Characterization Data
Critical spectroscopic markers for the target compound include:
Purity Assessment
HPLC analysis (C18 column, 70:30 MeCN/H₂O) shows ≥98% purity at 254 nm, with retention time 12.7 minutes.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Structural Overview
The compound combines several notable moieties:
- Imidazo[2,1-b]thiazole : Known for diverse biological properties.
- Benzo[b]thiophene : Associated with anticancer and antimicrobial activities.
- Carboxamide Group : Enhances biological activity by improving solubility and bioavailability.
Research indicates that compounds containing imidazo[2,1-b]thiazole and thiazole rings exhibit a range of pharmacological effects. The following table summarizes the biological activities associated with this compound and related derivatives:
| Compound | Biological Activity | IC50 Values |
|---|---|---|
| This compound | Antitumor activity | Not yet reported |
| 2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic Acid | Anticancer | 1.61 µg/mL |
| N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | Selective anticancer | Not specified |
| 3-(5-substituted-4-oxoquinazolin-3(4H)-yl)piperidine derivatives | Antimicrobial | Not specified |
The precise mechanism of action for this compound is still under investigation. However, compounds with similar structures often interact with various biological targets, such as enzymes involved in cancer progression or pathways associated with bacterial resistance.
Chemical Reactions Analysis
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions:
Types of Reactions
- Oxidation : Using agents like potassium permanganate or hydrogen peroxide.
- Reduction : Achieved with lithium aluminum hydride or sodium borohydride.
- Substitution : Can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic or basic medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Halogenated solvents | Catalysts like palladium or copper |
Mechanism of Action
The mechanism of action of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules, emphasizing molecular features, biological activities, and physicochemical properties.
Table 1: Key Structural and Functional Comparisons
Structural and Functional Analysis
Core Heterocyclic Systems The target compound’s benzo[b]thiophene-2-carboxamide core distinguishes it from analogs like SRT1720 (quinoxaline carboxamide) and Compound 185 (naphthamide). The dihydroimidazothiazole group is shared with SRT1720, SRT2183, and Compound 185, suggesting a conserved role in modulating enzymatic targets (e.g., SIRT1) or stress-response pathways .
Substituent Variations SRT1720 incorporates a piperazinylmethyl side chain, which improves solubility and pharmacokinetics compared to the target compound’s unsubstituted phenyl ring . The pyrazole-carboxamide derivative () demonstrates that replacing benzo[b]thiophene with a tert-butyl-pyrazole retains heterocyclic bulk but may alter metabolic stability .
Biological Activity SIRT1 Agonists: Both SRT1720 and SRT2183 activate SIRT1, a deacetylase linked to longevity and metabolic regulation. The target compound’s lack of a piperazine or hydroxypyrrolidine moiety may reduce SIRT1 affinity . Anticancer Activity: Derivatives like 7q and 7t () show efficacy against cancer cell lines (HepG2, HCT116), with 7t’s thiazole-amino group correlating with higher melting points and purity (>90%), suggesting robust crystallinity and stability .
Physicochemical Properties
- Melting points vary significantly: 7t (237.7–239.1°C) vs. 7q (177.9–180.8°C), reflecting differences in hydrogen-bonding capacity and molecular symmetry .
- The pyrazole-carboxamide analog () decomposes near 180°C, indicating thermal instability compared to the target compound’s presumed stability .
Research Implications
- Structural hybridization with SRT2183 ’s hydroxypyrrolidine group could enhance solubility and target selectivity.
- Anticancer assays across cell lines (e.g., HCT116, SKOV-3) are recommended to evaluate its potency relative to 7q and 7t .
Biological Activity
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[b]thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound contains several notable moieties:
- Imidazo[2,1-b]thiazole : Known for its diverse biological properties.
- Benzo[b]thiophene : Associated with anticancer and antimicrobial activities.
- Carboxamide group : Often enhances biological activity by improving solubility and bioavailability.
Biological Activity
Research indicates that compounds containing imidazo[2,1-b]thiazole and thiazole rings exhibit a range of pharmacological effects. The following table summarizes the biological activities associated with this compound and related derivatives:
| Compound | Biological Activity | IC50 Values |
|---|---|---|
| This compound | Antitumor activity | Not yet reported |
| 2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic Acid | Anticancer | 1.61 µg/mL |
| N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | Selective anticancer | Not specified |
| 3-(5-substituted-4-oxoquinazolin-3(4H)-yl)piperidine derivatives | Antimicrobial | Not specified |
The precise mechanism of action for this compound is still under investigation. However, compounds with similar structures often interact with various biological targets such as enzymes involved in cancer progression or pathways associated with bacterial resistance.
Case Studies and Research Findings
- Antitumor Activity : A study focused on thiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines. The presence of the thiazole ring was crucial for enhancing activity, indicating that this compound may also exhibit similar properties due to its structural components .
- Antimicrobial Properties : Research on related compounds has shown promising results against Mycobacterium tuberculosis and other pathogens. The imidazole and thiazole moieties are known to enhance antimicrobial efficacy .
- Structure Activity Relationship (SAR) : Investigations into the SAR of thiazole-containing compounds revealed that specific substitutions on the phenyl ring significantly influenced their biological activity. For example, electron-donating groups at certain positions were found to enhance potency .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Imidazothiazole Core : Cyclization reactions using appropriate precursors.
- Substitution Reactions : Introduction of phenyl groups via nucleophilic aromatic substitution.
- Acetamide Formation : Final acylation step using acetic anhydride or acetyl chloride.
Q & A
Q. How can metabolic pathways and toxicity profiles be systematically evaluated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
